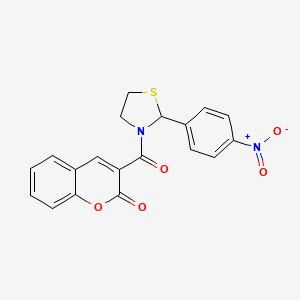

3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a complex organic compound that integrates a thiazolidine ring, a nitrophenyl group, and a chromenone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cysteine with an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric and sulfuric acids.

Coupling with Chromenone: The final step involves coupling the thiazolidine derivative with a chromenone precursor. This can be achieved through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Scaling up the reaction conditions: Ensuring that the reactions are carried out in large reactors with precise control over temperature and pH.

Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides (e.g., sodium borohydride), which may reduce the nitro group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one typically involves multi-step reactions that integrate thiazolidine and coumarin moieties. Various methods have been employed, including:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving thiazolidine derivatives and coumarin precursors under specific conditions (e.g., using catalysts like ZnCl₂) .

- Ultrasonic Irradiation : Recent studies have demonstrated that ultrasonic irradiation can enhance the yield and purity of the synthesized products .

Biological Activities

The biological activities of this compound have been extensively studied, revealing several promising properties:

Antioxidant Activity

Research indicates that compounds containing thiazolidine and coumarin structures exhibit significant antioxidant activity. This property is attributed to their ability to scavenge free radicals and reduce oxidative stress, making them potential candidates for developing antioxidant therapies .

Anticancer Potential

Recent investigations into the anticancer activity of similar thiazolidine-coumarin derivatives have shown promising results against various cancer cell lines, including:

- MCF-7 (breast cancer) : Compounds similar to this compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation .

- HepG2 (liver cancer) : Other derivatives have shown considerable efficacy against HepG2 cells, suggesting a broader application in cancer therapy .

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. Compounds with structural similarities to this compound have exhibited activity against various bacterial strains, indicating potential for use in treating infections .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively interact with specific receptors involved in cancer progression and other diseases, providing insights into its mechanism of action .

Case Studies and Research Findings

Several studies have documented the effects of thiazolidine-coumarin derivatives:

- A study highlighted the synthesis and evaluation of novel thiazole-coumarin hybrids that exhibited enhanced anticancer activity compared to traditional chemotherapeutics like 5-fluorouracil .

- Another research focused on the anti-tubercular activity of related compounds, demonstrating significant efficacy against Mycobacterium tuberculosis strains .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as kinases or proteases.

Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways involved in inflammation or cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-(4-nitrophenyl)thiazolidine-2-carbonyl)-2H-chromen-2-one: Similar structure but with a different position of the carbonyl group.

4-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one: Variation in the position of the chromenone moiety.

Uniqueness

3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Actividad Biológica

The compound 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a thiazolidine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antioxidant, antimicrobial, and anticancer properties.

Structural Characteristics

The molecular formula of the compound is C19H14N2O4S, with a molecular weight of approximately 366.39 g/mol. The structural components include a thiazolidine ring, a nitrophenyl group, and a coumarin moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with coumarin-based compounds. For instance, one method involves the condensation of aromatic aldehydes with thioglycolic acid in the presence of catalysts such as anhydrous ZnCl₂, leading to the formation of thiazolidinone derivatives that can subsequently be modified to yield the target compound .

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties . The presence of hydroxyl groups and the thiazolidine structure contribute to their ability to scavenge free radicals. In vitro studies have shown that these compounds can effectively reduce oxidative stress markers in various cell lines .

Antimicrobial Activity

Thiazolidinone compounds have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. Compounds similar to this compound have demonstrated promising results in inhibiting bacterial growth, making them potential candidates for antibiotic development .

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazolidinone derivatives. The compound's structure allows it to interact with cancer cell lines, inducing apoptosis and inhibiting proliferation. For example, compounds with similar scaffolds have shown IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic potential . The structure-activity relationship (SAR) suggests that substituents on the phenyl ring play a crucial role in enhancing anticancer efficacy .

Case Studies

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| 1 | Thiazolidinone A | Antioxidant | 10 µM |

| 2 | Thiazolidinone B | Antimicrobial (E. coli) | 25 µg/mL |

| 3 | Thiazolidinone C | Anticancer (HeLa) | 15 µM |

Note: The values are indicative and based on related compounds.

Propiedades

IUPAC Name |

3-[2-(4-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S/c22-17(15-11-13-3-1-2-4-16(13)26-19(15)23)20-9-10-27-18(20)12-5-7-14(8-6-12)21(24)25/h1-8,11,18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQULXHMRAVGTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.